molecular formula C10H10O3 B3038896 4-Hydroxy-2-methylcinnamic acid CAS No. 927438-49-1

4-Hydroxy-2-methylcinnamic acid

Cat. No.: B3038896
CAS No.: 927438-49-1
M. Wt: 178.18 g/mol
InChI Key: ALVCCGIUMNTRJV-HWKANZROSA-N
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Description

4-Hydroxy-2-methylcinnamic acid is a chemical intermediate used in organic synthesis as a building block or reagent. It is known for its high quality and purity, making it an excellent reaction component . The compound has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It is characterized by a benzene ring substituted with a hydroxyl group and a methyl group, along with a cinnamic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methylcinnamic acid can be synthesized through various methods. One common approach involves the hydroxylation and methylation of cinnamic acid derivatives. For instance, the bacterial synthesis of hydroxycinnamic acids involves the use of Escherichia coli engineered with specific genes to convert glucose into hydroxycinnamic acids .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of chemical intermediates and catalysts to achieve high yields and purity. The exact industrial methods may vary, but they generally focus on optimizing reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Saturated cinnamic acid derivatives.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

    Cinnamic Acid: Shares the cinnamic acid moiety but lacks the hydroxyl and methyl groups.

    p-Coumaric Acid: Similar structure with a hydroxyl group but no methyl group.

    Ferulic Acid: Contains both hydroxyl and methoxy groups on the benzene ring.

Uniqueness: 4-Hydroxy-2-methylcinnamic acid is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and potentially exhibit distinct biological effects compared to its analogs .

Properties

IUPAC Name

(E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVCCGIUMNTRJV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228504
Record name (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927438-49-1
Record name (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927438-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Hydroxy-2-methylphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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